![molecular formula C29H40N2O4 B1227134 (2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1227134.png)
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
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Overview
Description
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine is an alkaloid.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Benzo[a]quinolizines : The compound undergoes reactions with α,β-unsaturated aldehydes and ketones in the presence of cerium(III) chloride to yield benzo[a]quinolizines (Vincze et al., 2004). A similar synthesis involving microwave-assisted cyclocondensations has also been reported (Nemes et al., 2003).
Formation of Fused Pyrroles or Pyridines : Using α-alkyl substituted unsaturated aldehydes, this compound can afford pyrrolo[2,1-a]isoquinolines under similar conditions (Vincze et al., 2004).
Redox-Annulation Processes : In redox-annulation reactions, this compound can be utilized to assemble benzo[a]quinolizine-2-one derivatives from β-ketoaldehydes (Chen & Seidel, 2016).
Ring Annulation with β-Oxodithioesters : It facilitates ring annulation with β-oxodithioesters, leading to the formation of benzo[a]quinolizine-4-thiones and subsequent conversion to benzo[a]quinolizine-4-ones (Roy et al., 2001).
1,6‐Electrocyclization Reactions : The compound is involved in 1,6-electrocyclization reactions with α,β-unsaturated aldehydes to afford 1-azatrienes and 6,7-dihydro-4H-benzo[a]quinolizines (Vincze et al., 2008).
Ruthenium-Catalyzed Oxidative Formal Aza‐Diels–Alder Reaction : In the synthesis of benzo[a]quinolizine-2‐ones, this compound is used in a ruthenium-catalyzed oxidative formal aza-Diels−Alder reaction (Yuan et al., 2017).
Structural Studies and Analysis
Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures and conformations, as seen in studies of tetrahydroisoquinoline derivatives (Naicker et al., 2011).
Conformational Studies : Research on the conformational aspects of similar compounds reveals insights into their stereochemistry and crystal packing, which is crucial for understanding their chemical behavior (Pingali et al., 2015).
Catalysis and Ligand Activity
- Use in Catalysis : Derivatives of this compound have been explored for their role as ligands in catalysis, contributing to the development of stereocontrolled synthesis methods (Chakka et al., 2011).
properties
Product Name |
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
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Molecular Formula |
C29H40N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m1/s1 |
InChI Key |
AUVVAXYIELKVAI-TXQMCKRASA-N |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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